![molecular formula C12H15ClFNO B2761020 2-chloro-N-[1-(2-fluorophenyl)ethyl]-N-methylpropanamide CAS No. 1184128-43-5](/img/structure/B2761020.png)
2-chloro-N-[1-(2-fluorophenyl)ethyl]-N-methylpropanamide
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Overview
Description
Scientific Research Applications
Inhibition of NF-kappaB and AP-1 Gene Expression
A study investigated the structure-activity relationship of compounds related to 2-chloro-N-[1-(2-fluorophenyl)ethyl]-N-methylpropanamide, aiming to improve oral bioavailability and targeting inhibition of NF-kappaB and AP-1 transcription factors. These factors are crucial in inflammatory responses and cancer progression. Modifications at different positions of the pyrimidine ring showed varying effects on activity and bioavailability, highlighting the critical nature of the carboxamide group for activity (Palanki et al., 2000).
Biocompatible Macromolecular Luminogens
Research on nonaromatic biocompatible macromolecular luminogens, including 2-chloro-N-[1-(2-fluorophenyl)ethyl]-N-methylpropanamide derivatives, focused on sensing and removals of heavy metals like Fe(III) and Cu(II). These studies contribute to environmental monitoring and remediation efforts, demonstrating how these compounds can selectively bind and remove specific heavy metal ions from solutions, showcasing potential multipurpose applications (Dutta et al., 2020).
Antimicrobial and Antipathogenic Activity
A series of thiourea derivatives of 2-chloro-N-[1-(2-fluorophenyl)ethyl]-N-methylpropanamide were synthesized and exhibited significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential for the development of new antimicrobial agents with enhanced antibiofilm properties, addressing the challenge of biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Reactivity for Drug Development
Another area of application involves the synthesis and study of the compound's derivatives for potential drug development. For instance, research on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives offers insights into the structural requirements for biological activity, paving the way for novel drug candidates (Limban et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the signal transduction through toll-like receptor 4 (tlr4), which plays a crucial role in the innate immune system .
Mode of Action
Compounds with similar structures have been shown to suppress the production of inflammatory mediators such as cytokines by inhibiting the signal transduction through tlr4 . This suggests that 2-chloro-N-[1-(2-fluorophenyl)ethyl]-N-methylpropanamide may interact with its targets in a similar manner, leading to changes in cellular signaling and function.
Biochemical Pathways
TLR4 is known to play a key role in the innate immune response to bacterial lipopolysaccharide, leading to the activation of inflammatory pathways and the production of cytokines .
Pharmacokinetics
Similar compounds have been shown to undergo various metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . These reactions can significantly impact the bioavailability and efficacy of the compound.
Result of Action
Based on its potential interaction with tlr4, it can be inferred that the compound may lead to a decrease in the production of inflammatory mediators such as cytokines
properties
IUPAC Name |
2-chloro-N-[1-(2-fluorophenyl)ethyl]-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c1-8(13)12(16)15(3)9(2)10-6-4-5-7-11(10)14/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLENWMHHDNSFIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)N(C)C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(2-fluorophenyl)ethyl]-N-methylpropanamide |
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